L-proline

Descripción general

Descripción

L-proline is a unique amino acid, often referred to as an imino acid due to its distinct structure. Unlike other amino acids, the nitrogen atom in proline is covalently bonded within a ring, making it the only proteinogenic amino acid with a constrained phi angle . This structural peculiarity allows proline to play a critical role in the formation of protein secondary structures, such as alpha helices and beta sheets . This compound is non-essential in humans, meaning the body can synthesize it from the amino acid glutamate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-proline can be synthesized through several methods. One common synthetic route involves the reaction of sodium salt of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation . Another method involves the synthesis from phthalimide propylmalonic ester .

Industrial Production Methods: Industrial production of proline typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce proline by enhancing the expression of genes involved in the proline biosynthesis pathway .

Análisis De Reacciones Químicas

Types of Reactions: L-proline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to pyrroline-5-carboxylate by proline dehydrogenase.

Reduction: this compound can be reduced to hydroxyproline, an important component of collagen.

Substitution: this compound can participate in substitution reactions, particularly in the formation of peptide bonds.

Common Reagents and Conditions:

Oxidation: this compound dehydrogenase is a common enzyme used for the oxidation of proline.

Reduction: Hydroxyproline formation typically involves hydroxylation reactions catalyzed by prolyl hydroxylase.

Substitution: Peptide bond formation involves reagents such as carbodiimides in the presence of coupling agents.

Major Products:

Oxidation: Pyrroline-5-carboxylate.

Reduction: Hydroxyproline.

Substitution: Peptides and proteins.

Aplicaciones Científicas De Investigación

Biological and Physiological Applications

Cellular Metabolism and Protein Folding

- L-Proline is integral to protein synthesis and folding. It acts as a chemical chaperone, stabilizing proteins in their natural conformation, which is vital for maintaining cellular function under stress conditions. This property makes it useful in cryopreservation of cells and tissues .

Hepatocyte Proliferation

- This compound is essential for hepatocyte growth in vitro. Studies show that it induces DNA synthesis in liver cells, highlighting its importance in liver regeneration and repair .

Antioxidant Activity

- This compound enhances the activity of antioxidative enzymes, providing protective effects against oxidative stress in various cell types, including human cells such as HEK293 and HeLa . Its radical scavenging ability contributes to cellular protection against reactive oxygen species (ROS) .

Agricultural Applications

Stress Resistance in Plants

- Exogenous application of this compound has been shown to improve stress tolerance in plants under conditions such as salinity and drought. It enhances enzymatic activities related to detoxification pathways, thereby protecting plants from oxidative damage .

Table: Effects of this compound on Plant Stress Resistance

| Stress Type | Enzyme Activity Increased | Effect on Plant |

|---|---|---|

| Salinity | Superoxide dismutase | Improved growth |

| Drought | Catalase | Enhanced survival |

| Oxidative | Glutathione peroxidase | Reduced damage |

Medical Applications

Therapeutic Targeting

- This compound uptake has been identified as a potential therapeutic target for diseases like Chagas disease caused by Trypanosoma cruzi. Novel inhibitors that block proline transport have been developed to disrupt the life cycle of this pathogen, showcasing a new approach to antiparasitic drug development .

Sperm Preservation

- In reproductive biology, this compound supplementation has been shown to enhance sperm motility and viability during preservation processes. A study indicated that a concentration of 2 mmol/L significantly improved sperm parameters compared to controls, suggesting its role in maintaining male fertility .

Industrial Applications

Pharmaceuticals and Biochemistry

- This compound analogues are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis. These analogues can be used to modify the biological properties of peptides for pharmaceutical applications .

Case Study: Antitumor Activity

Mecanismo De Acción

L-proline exerts its effects through several mechanisms:

Collagen Synthesis: this compound is a key component of collagen, providing structural stability to tissues.

Protein Synthesis: this compound is involved in the synthesis of proteins, particularly in the formation of peptide bonds.

DNA Replication: this compound plays a role in DNA replication by stabilizing the structure of DNA.

Anti-inflammatory Properties: this compound has anti-inflammatory properties, which contribute to its role in wound healing.

Comparación Con Compuestos Similares

L-proline is unique among amino acids due to its cyclic structure. Similar compounds include:

Hydroxyproline: A derivative of proline, important for collagen stability.

Pyrroline-5-carboxylate: An intermediate in proline metabolism.

Glutamate: The precursor for proline synthesis.

Uniqueness of this compound: this compound’s unique cyclic structure allows it to disrupt regular secondary structures in proteins, making it essential for the formation of turns and loops in protein structures . This property distinguishes proline from other amino acids and makes it indispensable in protein chemistry.

Propiedades

Key on ui mechanism of action |

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. |

|---|---|

Número CAS |

147-85-3 |

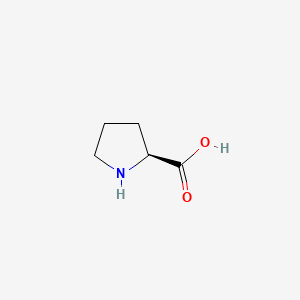

Fórmula molecular |

C5H9NO2 |

Peso molecular |

115.13 g/mol |

Nombre IUPAC |

(2S)-pyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |

Clave InChI |

ONIBWKKTOPOVIA-BYPYZUCNSA-N |

SMILES |

O=C(O)[C@H]1NCCC1 |

SMILES isomérico |

C1C[C@H]([NH2+]C1)C(=O)[O-] |

SMILES canónico |

C1CC([NH2+]C1)C(=O)[O-] |

Apariencia |

Solid powder |

Color/Form |

Flat needles from alcohol + ether; prisms from water White crystals or crystalline powde |

Densidad |

1.064 at 24 °C |

melting_point |

221 °C |

Key on ui other cas no. |

4305-67-3 37159-97-0 147-85-3 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

25191-13-3 |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

162.0 mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Proline; CB 1707; FEMA No. 3319; HSDB 1210; NSC 46703; NSC-46703; NSC46703; Prolina; |

Presión de vapor |

3.02X10-8 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does proline contribute to stress resistance in plants?

A1: Proline accumulates in plants facing water stress, acting as a beneficial solute to increase cellular osmolarity, aiding in water retention []. It also participates in redox buffering, energy transfer, and plant pathogen interactions [].

Q2: Is proline transport important for its function in plants?

A2: Yes, proline transport across plant and bacterial membranes is crucial for its function. Studies using [U-(14)C]l-proline demonstrated its movement and metabolism within soybean plants, highlighting its role as an energy source for bacteroids, essential for nitrogen fixation [].

Q3: Can proline be used to improve stress tolerance in crops?

A3: Potentially, engineering proline metabolism is being explored as a strategy to enhance stress tolerance in economically important plants []. Studies on rice seedlings showed proline accumulation under drought, salt, and chilling stress, with sensitive varieties accumulating more proline than tolerant ones [].

Q4: How does exogenous proline application affect salt tolerance in microorganisms?

A4: In Tetragenococcus halophilus, exogenous proline enhanced salt tolerance by increasing biomass and influencing cellular metabolic responses []. This includes changes in membrane fatty acid composition, accumulation of compatible solutes, and modulation of glycolysis and TCA cycle intermediates [].

Q5: What is the proline cycle and why is it significant?

A5: The proline cycle refers to the coordinated synthesis and degradation of proline between different cellular compartments. Proline synthesis occurs in the chloroplast and cytoplasm, while its breakdown takes place in the mitochondria []. This cycle impacts cellular growth, death pathways, ATP production, protein and nucleotide synthesis, anaplerosis, and redox homeostasis, particularly in cancer cells [].

Q6: What enzymes are key regulators of proline metabolism?

A6: Key enzymes involved in proline metabolism are P5C reductase (PYCR), proline dehydrogenase (PRODH), and GSAL dehydrogenase (GSALDH) []. These enzymes control the flux through the proline cycle, influencing proline levels and downstream effects.

Q7: How is proline catabolism regulated in Arabidopsis thaliana?

A7: Research suggests that class-III Phosphatidylinositol 3-kinase (PI3K), VPS34, is involved in regulating proline catabolism in Arabidopsis thaliana []. Inhibiting PI3K activity leads to decreased proline accumulation under salt stress by affecting the expression of key metabolic enzymes [].

Q8: How do proline levels change during development in wheat under water stress?

A8: In wheat cultivars Yecora and Generoso, water stress induced proline accumulation in leaves, stems, roots, and ears. Accumulation was more pronounced before heading than after ear emergence []. This suggests a developmental stage-dependent role of proline in response to water stress.

Q9: What is unique about proline's structure compared to other amino acids?

A9: Proline is unique due to its secondary amino group forming a pyrrolidine ring. This cyclic structure restricts proline's conformational flexibility compared to other amino acids [].

Q10: How does proline's structure influence protein structure and function?

A10: Proline's rigid structure introduces kinks and turns in protein chains, influencing protein folding and stability. This is exemplified in the collagen triple helix, where proline, particularly hydroxyproline, is crucial for its stability [, ].

Q11: Can proline's structure be modified to study its biological roles?

A11: Yes, researchers have synthesized various proline derivatives, such as cis- and trans-4-chloro-L-proline and 4-bromo-L-proline, to investigate the impact of steric hindrance on protein structure and function []. These derivatives help dissect the specific contributions of proline's structure to its biological activity.

Q12: What makes proline a suitable cryoprotectant for protein crystallography?

A12: Proline, a naturally occurring osmolyte, is effective in cryoprotecting protein crystals, comparable to traditional cryoprotectants like glycerol []. It is compatible with various crystallization conditions and binds to proteins without significantly altering their structure [].

Q13: What is the significance of proline production by Schistosoma mansoni ova?

A13: Schistosoma mansoni ova release high amounts of proline, correlating with high activity of proline synthesis enzymes []. This proline release is suggested to potentially contribute to fibrosis in the granulomata formed during schistosomiasis [].

Q14: How does proline interact with the bacterial chemoreceptor McpU?

A14: In Sinorhizobium meliloti, the chemoreceptor McpU senses proline directly via its periplasmic Cache domains []. This interaction guides the bacteria towards proline-rich environments, such as those surrounding alfalfa seeds, facilitating symbiotic relationships [].

Q15: Could proline metabolism be a target for cancer therapy?

A15: The proline-P5C cycle is implicated in supporting various aspects of cancer cell survival and proliferation []. Identifying inhibitors specific to PRODH and PYCR isoforms could offer potential therapeutic avenues for targeting this metabolic cycle in cancer [].

Q16: How is proline involved in the mechanism of action of the anti-cancer drug Tasidotin?

A16: Tasidotin, an analog of the antimitotic drug dolastatin 15, undergoes intracellular hydrolysis to release proline []. This proline release, potentially mediated by prolyl oligopeptidase, is correlated with tasidotin's cytotoxic effects on cancer cells [].

Q17: What are some areas for future research on proline?

A17: Future research should explore:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.